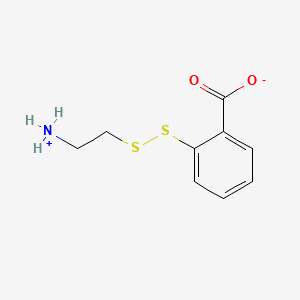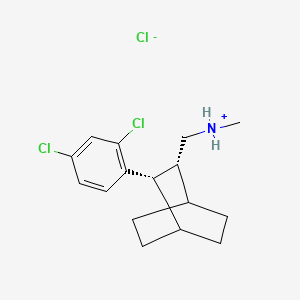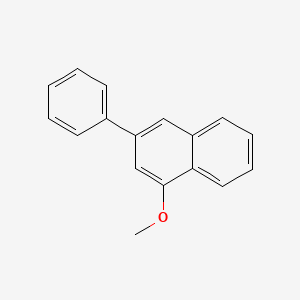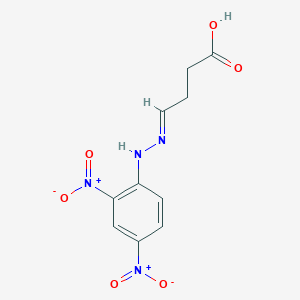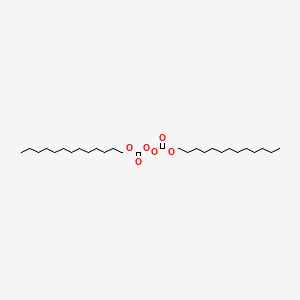
Ditridecyl peroxydicarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ditridecyl peroxydicarbonate is an organic peroxide compound with the chemical formula C_26H_52O_6. It is commonly used as an initiator in the polymerization of various monomers due to its ability to decompose and generate free radicals. This compound is particularly valued in industrial applications for its effectiveness in initiating polymerization reactions at relatively low temperatures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ditridecyl peroxydicarbonate can be synthesized through the reaction of ditridecyl alcohol with phosgene, followed by the reaction with hydrogen peroxide. The general reaction conditions involve maintaining a low temperature to control the exothermic nature of the reactions and to prevent decomposition of the peroxide.
Industrial Production Methods: In industrial settings, the production of this compound typically involves a continuous process using a micro-packed bed reactor. This method allows for efficient control of reaction conditions, leading to high yields and purity of the final product. The use of phase transfer catalysts can further enhance the reaction efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions: Ditridecyl peroxydicarbonate primarily undergoes decomposition reactions, where it breaks down to form free radicals. These free radicals can then initiate various polymerization reactions. The compound can also participate in oxidation reactions due to the presence of the peroxide group.
Common Reagents and Conditions: The decomposition of this compound is typically carried out under controlled heating conditions. Common reagents used in these reactions include solvents like dichloromethane and stabilizers to prevent premature decomposition. The major products formed from these reactions are free radicals, which can then react with monomers to form polymers .
Aplicaciones Científicas De Investigación
Ditridecyl peroxydicarbonate is widely used in scientific research, particularly in the field of polymer chemistry. It serves as an initiator for the polymerization of vinyl esters, acrylates, and methacrylates. Its ability to generate free radicals at relatively low temperatures makes it suitable for use in the synthesis of heat-sensitive polymers. Additionally, it is used in the production of long-chain branched polypropylene, which has improved mechanical properties and melt strength .
Mecanismo De Acción
The mechanism of action of ditridecyl peroxydicarbonate involves the homolytic cleavage of the peroxide bond, resulting in the formation of two alkoxy radicals. These radicals can then initiate the polymerization of monomers by attacking the double bonds, leading to the formation of polymer chains. The molecular targets in this process are the carbon-carbon double bonds present in the monomers .
Comparación Con Compuestos Similares
Similar Compounds:
- Diethyl peroxydicarbonate
- Di(2-ethylhexyl) peroxydicarbonate
- Dimyristyl peroxydicarbonate
Uniqueness: Ditridecyl peroxydicarbonate is unique due to its long alkyl chains, which provide it with distinct solubility and stability properties compared to other peroxydicarbonates. This makes it particularly suitable for applications requiring low-temperature polymerization and the synthesis of polymers with specific mechanical properties .
Propiedades
Número CAS |
53220-21-6 |
|---|---|
Fórmula molecular |
C28H54O6 |
Peso molecular |
486.7 g/mol |
Nombre IUPAC |
tridecoxycarbonyloxy tridecyl carbonate |
InChI |
InChI=1S/C28H54O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-31-27(29)33-34-28(30)32-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 |
Clave InChI |
TUXIOAHIBIEZAG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCOC(=O)OOC(=O)OCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




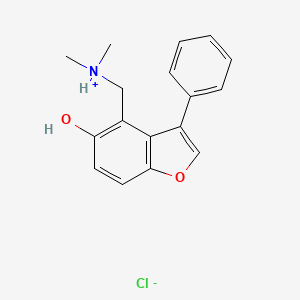
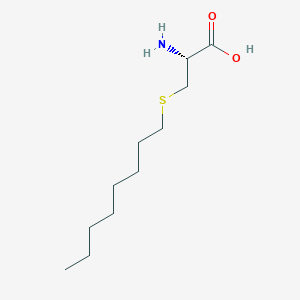

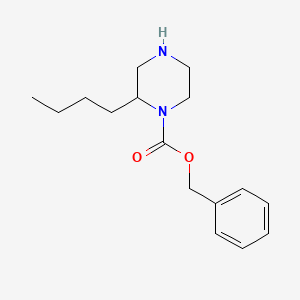
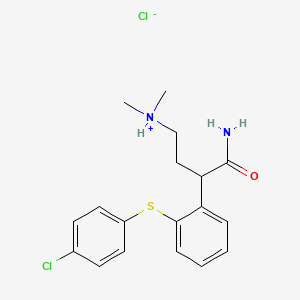
![dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran](/img/structure/B13751280.png)
